molecular formula C3H6ClN3 B6250144 4-methyl-1H-1,2,3-triazole hydrochloride CAS No. 859791-42-7

4-methyl-1H-1,2,3-triazole hydrochloride

Cat. No.: B6250144
CAS No.: 859791-42-7
M. Wt: 119.6
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Description

4-Methyl-1H-1,2,3-triazole hydrochloride is a nitrogen-containing heterocyclic compound characterized by a triazole ring substituted with a methyl group at the 4-position and a hydrochloride salt. The 1,2,3-triazole scaffold is widely recognized for its stability, synthetic versatility, and pharmacological relevance . The methyl group enhances lipophilicity and influences electronic properties, making this compound valuable in medicinal chemistry and materials science. For instance, it serves as a linker in metal-organic frameworks (MOFs) like Fe(mta)₂, where it contributes to thermal stability up to 670 K . Its hydrochloride form improves solubility, facilitating applications in drug development, as seen in oxazolidinone-based antibacterial agents .

Properties

CAS No.

859791-42-7

Molecular Formula

C3H6ClN3

Molecular Weight

119.6

Purity

95

Origin of Product

United States

Preparation Methods

Cycloaddition-Based Synthesis

The CuAAC reaction between terminal alkynes and azides is a cornerstone of 1,2,3-triazole synthesis. For 4-methyl-1H-1,2,3-triazole, a propiolic acid derivative or methylacetylene could serve as the alkyne component, while an azide (e.g., sodium azide) provides the nitrogen source. Post-cycloaddition methylation at the 4-position may involve alkylating agents like methyl iodide, though regiochemical control remains challenging.

Functional Group Interconversion

An alternative route involves synthesizing 1H-1,2,3-triazole-4-carboxylic acid followed by decarboxylation and methylation. For example:

  • Carboxylic Acid Formation : Reacting 1H-1,2,3-triazole with carbon dioxide under strong basic conditions (e.g., LDA) could yield the 4-carboxylic acid derivative.

  • Decarboxylation : Thermal or acidic decarboxylation removes the carboxyl group, generating the 4-position hydrogen.

  • Methylation : Using methylating agents like methyl chloride or dimethyl sulfate under alkaline conditions introduces the methyl group.

Hydrochloride Salt Formation

The final step involves converting the free base 4-methyl-1H-1,2,3-triazole into its hydrochloride salt. This is typically achieved by:

  • Acid-Base Reaction : Treating the triazole with hydrochloric acid in a polar solvent (e.g., ethanol or water).

  • Crystallization : Cooling the mixture to precipitate the hydrochloride salt, followed by filtration and drying.

Challenges and Optimization

Regioselectivity in Methylation

Ensuring methylation occurs exclusively at the 4-position is critical. Protective group strategies, such as temporarily blocking reactive sites (e.g., N1 or N2), could mitigate undesired alkylation. For instance, silyl protection (e.g., trimethylsilyl groups) has been used in 1,2,4-triazole systems, and analogous methods may apply here.

Stability of Intermediates

Intermediate compounds, such as the 4-carboxylic acid derivative, may require stabilization via low-temperature reactions or inert atmospheres to prevent decomposition.

Purification Techniques

Chromatography or recrystallization from solvents like ethyl acetate or heptane may enhance purity. For hydrochloride salts, aqueous washes and lyophilization are effective.

Comparative Analysis of Synthetic Pathways

MethodAdvantagesLimitationsYield Potential
CuAAC + MethylationHigh regioselectivity with Cu catalysisRequires toxic azides, multi-step processModerate (50–70%)
Decarboxylation RouteAvoids azides, scalableDecarboxylation conditions harshLow–Moderate
Direct AlkylationSingle-step methylationPoor regiocontrol, byproduct formationLow (<40%)

Industrial and Environmental Considerations

Solvent Selection

Green solvents (e.g., 2-methyltetrahydrofuran) are preferable to traditional options like dichloromethane.

Catalyst Recovery

Transition metal catalysts (e.g., Cu) should be recovered via filtration or extraction to minimize environmental impact.

Waste Management

Neutralization of acidic or basic waste streams is essential, alongside recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

4-methyl-1H-1,2,3-triazole hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions . The conditions for these reactions vary, but they generally require controlled temperatures and specific solvents to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a wide range of functionalized triazoles .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues include halogenated triazoles (e.g., 4-bromo-5-methyl-1H-1,2,3-triazole hydrochloride) and substituted derivatives (e.g., 5-chloromethyl-1-methyl-1H-1,2,3-triazole hydrochloride). These compounds differ in substituent groups, which modulate reactivity, stability, and biological activity.

Compound Substituent Molecular Weight Key Properties Applications
4-Methyl-1H-1,2,3-triazole hydrochloride -CH₃ (4-position) 136.58 g/mol High thermal stability (decomposition onset: 670 K), moderate solubility in water MOFs, antibacterial agents
4-Bromo-5-methyl-1H-1,2,3-triazole hydrochloride -Br (4-position), -CH₃ (5-position) 198.45 g/mol Enhanced electrophilicity due to bromine, lower thermal stability Pharmaceutical intermediates
5-Chloromethyl-1-methyl-1H-1,2,3-triazole hydrochloride -CH₂Cl (5-position) 171.02 g/mol Reactive chloromethyl group, hygroscopic Building block for covalent inhibitors
1-(4-Methoxyphenyl)-1H-1,2,3-triazole -OCH₃ (4-position) 175.17 g/mol Improved metabolic stability, lower acidity Anticancer agents

Thermal and Chemical Stability

  • Thermal Stability : Fe(mta)₂ (containing 4-methyl-1H-1,2,3-triazole) exhibits a decomposition onset at 670 K, outperforming Fe(ta)₂ (613 K), which lacks methyl substitution. The methyl group likely enhances rigidity and reduces lattice vibrations .
  • Chemical Stability: In simulated gastric fluid, 4-methyl-substituted oxazolidinones (e.g., compound 1b) degrade faster than non-methylated analogues, suggesting reduced stability under acidic conditions .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-methyl-1H-1,2,3-triazole hydrochloride?

  • Methodology : Synthesis typically involves cyclization reactions under controlled conditions. For example, H-mta (4-methyl-1H-1,2,3-triazole) is synthesized via adapted literature procedures using reflux with methanol or DMF as solvents, followed by vacuum drying to remove residual solvents . Key steps include:

  • Reaction Optimization : Adjusting reflux duration (e.g., 18 hours) and solvent choice (DMSO, ethanol) to improve yield.
  • Purification : Ice-water precipitation and ethanol recrystallization to isolate the product .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

  • Methodology :

  • IR Spectroscopy : Identifies functional groups (e.g., C-H stretch at 2800–3000 cm⁻¹ for methyl groups) .
  • NMR and Mass Spectrometry : Confirm molecular structure and purity .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability (decomposition onset ~670 K) .

Q. What solvents are optimal for reactions involving this compound?

  • Methodology : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility during synthesis, while methanol is effective for washing residual solvents post-synthesis. Solvent choice impacts reaction kinetics and crystallinity .

Advanced Research Questions

Q. How can thermal stability data resolve discrepancies in reported decomposition temperatures for triazole derivatives?

  • Methodology :

  • Comparative TGA/DSC : Directly compare decomposition onsets (e.g., 670 K for 4-methyl-1H-1,2,3-triazole vs. 613 K for Fe(ta)₂). Contradictions may arise from differences in crystallinity or hydrogen bonding .
  • Controlled Atmosphere Studies : Evaluate stability under inert vs. oxidative conditions to isolate degradation pathways.

Q. What are best practices for crystallographic refinement of this compound using SHELX?

  • Methodology :

  • Data Collection : High-resolution X-ray diffraction (λ = 0.71073 Å) with Bruker D8 Venture systems.
  • Refinement : Use SHELXL for anisotropic displacement parameters and hydrogen bonding analysis. Validate via R-factor convergence (< 0.05) .
  • Validation Tools : WinGX and ORTEP for visualizing packing interactions and ellipsoid models .

Q. How does click chemistry enhance the synthesis of triazole derivatives like this compound?

  • Methodology :

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : Enables regioselective triazole formation under mild conditions.
  • Post-Functionalization : Introduce methyl groups via alkylation or reduction steps, monitored by HPLC .

Q. How can computational methods predict the electronic properties of this compound?

  • Methodology :

  • DFT Calculations : Optimize geometry using Gaussian09 at B3LYP/6-31G* level to assess HOMO-LUMO gaps and charge distribution.
  • Molecular Dynamics (MD) : Simulate solvent interactions to guide experimental solubility tests .

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